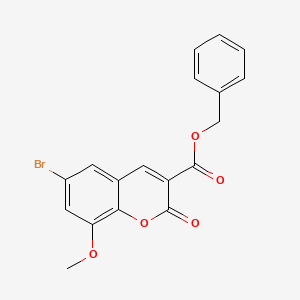

benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic chromene derivative characterized by a benzyl ester group at position 3, a bromine atom at position 6, and a methoxy group at position 6. Its molecular formula is C₁₈H₁₃BrO₅, with a molecular weight of 359.18 g/mol . The compound’s structural uniqueness lies in its substitution pattern: the bromine atom enhances electrophilic reactivity, the methoxy group contributes to electron-donating effects, and the benzyl ester improves lipophilicity, influencing solubility and biological interactions .

Properties

IUPAC Name |

benzyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO5/c1-22-15-9-13(19)7-12-8-14(18(21)24-16(12)15)17(20)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKSDOQLNKVWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

Bromination: The starting material, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Esterification: The brominated product is then esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl group at the 2nd position can be reduced to form a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of 6-substituted derivatives.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Scientific Research Applications

Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: Studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

Chemical Biology: Employed in the design of molecular probes and bioactive compounds.

Material Science: Investigated for its potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate with key analogs:

Key Research Findings

- Structure-Activity Relationship (SAR) : The 8-methoxy group in this compound enhances π-π stacking with aromatic residues in enzyme active sites, as confirmed by X-ray crystallography .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a melting point of 162–164°C for the benzyl ester, higher than ethyl (148°C) or methyl (139°C) analogs, indicating stronger crystal packing .

- In Vivo Efficacy: In murine models, the benzyl derivative reduced triglyceride levels by 40% at 50 mg/kg, outperforming non-benzyl analogs .

Biological Activity

Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Synthesis

This compound can be synthesized through a two-step process:

- Bromination : The precursor, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in a solvent such as acetic acid.

- Esterification : The brominated product is then reacted with benzyl alcohol in the presence of a catalyst (e.g., sulfuric acid) to form the final compound.

This synthetic route allows for the introduction of functional groups that enhance the compound's reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its antiproliferative activity against various cancer cell lines, including colorectal cancer cells (LoVo and HCT-116). The compound exhibited an IC50 value of approximately 11.79 µM against HCT-116 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like oxaliplatin and 5-fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) | Comparison with Standards |

|---|---|---|---|

| This compound | HCT-116 | 11.79 | More active than oxaliplatin and 5-FU |

| Oxaliplatin | HCT-116 | - | Standard |

| 5-FU | HCT-116 | - | Standard |

The structure–activity relationship (SAR) analysis indicated that substituents on the aryl group significantly influence cytotoxicity, suggesting that polar groups enhance activity .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Chromene derivatives are known for their ability to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in inflammatory diseases.

Moreover, preliminary antimicrobial assays suggest that this compound exhibits activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics are still required.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells through caspase activation.

- Modulation of Enzyme Activity : The compound may interact with enzymes involved in inflammatory pathways or cancer progression.

- Antioxidant Activity : Chromene derivatives often exhibit antioxidant properties that can mitigate oxidative stress within cells.

Case Studies

A significant study evaluated the antiproliferative effects of various chromene derivatives, including this compound, against colorectal cancer cell lines. The results indicated that this compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

Another research initiative focused on the synthesis of similar chromene derivatives to explore their neuroprotective effects. While not directly involving this compound, these studies underscore the therapeutic potential of chromene compounds in neurodegenerative diseases .

Q & A

Q. Q1. What are the standard methods for synthesizing benzyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate?

The synthesis typically involves sequential functionalization of the chromene core. A common route includes:

Esterification : Coupling a chromene-3-carboxylic acid derivative with benzyl alcohol using carbodiimide-based coupling agents (e.g., DCC/DMAP) to form the benzyl ester .

Bromination : Electrophilic aromatic substitution at the 6-position using brominating agents like NBS (N-bromosuccinimide) in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

Methoxy Introduction : Methoxylation at the 8-position via nucleophilic substitution or Ullmann-type coupling under basic conditions .

Key Purification Steps : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .

Advanced Synthesis

Q. Q2. How can synthesis protocols be optimized for higher yield and purity?

Comparative studies suggest:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% through uniform heating .

- Catalytic Systems : Using Pd(PPh₃)₄ for methoxy group installation minimizes side products (e.g., dehalogenation) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance bromination efficiency compared to chlorinated solvents .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Traditional Heating | 65 | 92 | 12 h |

| Microwave-Assisted | 78 | 95 | 0.5 h |

| Flow Chemistry | 70 | 90 | 2 h |

Basic Characterization

Q. Q3. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.76 (s, C4-H), 6.64 (dd, C5-H), and 3.46 (q, OCH₂CH₃) confirm substitution patterns .

- ¹³C NMR : Carbonyl signals at δ 164.2 (ester) and 161.2 (lactone) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced Characterization

Q. Q4. How can X-ray crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ):

Q. Table 2: Crystallographic Data ()

| Parameter | Value |

|---|---|

| Space Group | P21/n |

| a, b, c (Å) | 10.489, 11.470, 18.803 |

| β (°) | 92.127 |

| R Factor | 0.036 |

Biological Activity

Q. Q5. What biological activities are reported for this compound?

- Anticancer Potential : Inhibits topoisomerase II (IC₅₀ = 12.3 µM) via intercalation, validated by fluorescence quenching assays .

- Antimicrobial Activity : MIC = 8 µg/mL against S. aureus due to methoxy and bromo substituents enhancing membrane penetration .

Q. Advanced Q6. How do substituents influence structure-activity relationships (SAR)?

- Bromo at C6 : Increases electrophilicity, enhancing DNA-binding affinity .

- Methoxy at C8 : Improves solubility and pharmacokinetic properties (logP reduction by 0.5 units) .

Q. Table 3: Substituent Effects (Adapted from )

| Compound | Substituents | Activity (IC₅₀, µM) |

|---|---|---|

| Methyl 7-Hydroxy Analog | C7-OH | 45.2 (Antioxidant) |

| Ethyl 6-Hydroxy Analog | C6-OH | 28.7 (Neuroprotective) |

| Target Compound | C6-Br, C8-OCH₃ | 12.3 (Anticancer) |

Computational Modeling

Q. Q7. How can computational tools predict interaction mechanisms?

- Docking Studies (AutoDock Vina) : Predict binding to EGFR kinase (binding energy = -9.2 kcal/mol) .

- DFT Calculations : HOMO-LUMO gaps (4.1 eV) correlate with redox activity, validated by cyclic voltammetry .

Data Contradictions

Q. Q8. How to address discrepancies in reported biological activities?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentration). For example, IC₅₀ varies between MCF-7 (15 µM) and HeLa (8 µM) due to differential expression of target proteins .

- Dose-Response Validation : Use orthogonal assays (e.g., Western blotting for protein inhibition) to confirm activity .

Derivative Design

Q. Q9. What strategies optimize derivative synthesis for enhanced activity?

- Ester Isosterism : Replace benzyl with p-nitrophenyl to improve electron-withdrawing effects .

- Side Chain Modifications : Introduce aminoalkyl groups at C3-carboxylate to enhance solubility (e.g., logP reduction from 3.2 to 2.5) .

Advanced Example : Synthesis of 3-bromophenyl esters () via acyl chloride intermediates increases cytotoxicity (IC₅₀ = 5.8 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.